3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride
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Overview
Description
3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride is a complex organic compound with the molecular formula C18H13FN6O3S. This compound is characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonyl fluoride group through a phenylcarbamoyl bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride typically involves multiple steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which is achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling Reaction: The purine derivative is then coupled with a phenylcarbamoyl chloride in the presence of a base to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl fluoride group.
Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of benzenesulfonic acid and fluoride ion.
Scientific Research Applications
3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Modification: It can modify proteins through covalent attachment, affecting their function and stability.
Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[[4-(6-amino-7H-purin-8-yl)benzyl]carbamoyl]benzenesulfonyl fluoride: Similar structure but with a benzyl group instead of a phenyl group.
3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
17720-52-4 |
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Molecular Formula |
C18H13FN6O3S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C18H13FN6O3S/c19-29(27,28)13-3-1-2-11(8-13)18(26)23-12-6-4-10(5-7-12)16-24-14-15(20)21-9-22-17(14)25-16/h1-9H,(H,23,26)(H3,20,21,22,24,25) |
InChI Key |
HHCHEBLIWYYOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NC2=CC=C(C=C2)C3=NC4=NC=NC(=C4N3)N |
Origin of Product |
United States |
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